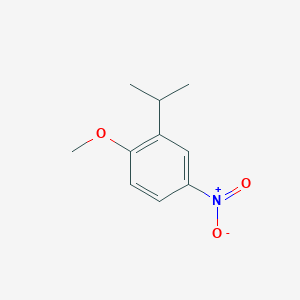

1-(5-Chloro-1-benzofuran-2-yl)ethanone

Overview

Description

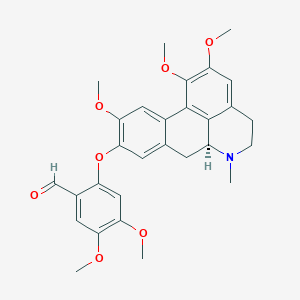

1-(5-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClO2 . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 5-chlorosalicylaldehyde with chloroacetone and potassium carbonate . This compound can also serve as a starting reagent for the synthesis of a new series of this compound-substituted chalcones .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be involved in the synthesis of chalcones .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 194.62 .Scientific Research Applications

Synthesis and Reduction

Novel ethanones, including derivatives similar to 1-(5-Chloro-1-benzofuran-2-yl)ethanone, have been synthesized for various applications. These compounds, possessing halogen or nitro groups, are obtained from corresponding phenoxyalkanoic acids. Their reduction processes have been studied, demonstrating the preparation of chlorinated or brominated ethanols with high yields (Kwiecień & Szychowska, 2006).

Dielectric and Thermal Properties

Research has explored the dielectric and thermal properties of methacrylate polymers bearing benzofuran-derived compounds, such as 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one. These studies are significant for understanding the behavior of these compounds in different conditions, influencing their potential applications in various fields (Çelik & Coskun, 2018).

Bioactivity and Medicinal Applications

Benzofuran derivatives have shown moderate inhibitory activity on human breast cancer cells, highlighting their potential in medicinal applications. Studies on these compounds, including their interaction with proteins like bovine serum albumin (BSA) and DNA, open avenues for developing new therapeutic agents (Khaleghi et al., 2011).

Biocatalytic Methods for Chiral Production

The use of biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the bioreduction of benzofuran-2-yl ethanone to produce chiral compounds like (S)-1-(benzofuran-2-yl) ethanol. This green method showcases an environmentally friendly approach for producing optically active substances (Şahin, 2019).

Antimitotic Activity

Benzofuran-linked compounds, including derivatives of 1-(benzofuran-6-yl)-ethanone, have been synthesized and tested for their antimitotic activity. This research is crucial in understanding the potential of these compounds in cancer therapy or as biological tools (Umesha et al., 2018).

Antimicrobial Activity

Certain derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone have been synthesized and tested for antimicrobial properties. These compounds offer potential as new antimicrobial agents, expanding the scope of benzofuran derivatives in pharmaceuticals (Kırılmış et al., 2008).

Immunomodulatory Effects

Research on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its derivatives has revealed significant immunomodulatory effects. These findings suggest potential applications in developing new immunomodulatory agents (Khaleghi et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit significant cytotoxicity , suggesting that they may interact with cellular targets involved in cell growth and proliferation.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a way that inhibits cell growth . This interaction and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

Given the observed cytotoxic effects of benzofuran derivatives , it is likely that this compound affects pathways related to cell growth and proliferation.

properties

IUPAC Name |

1-(5-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKKDXCKRYPNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384535 | |

| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1646-32-8 | |

| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)